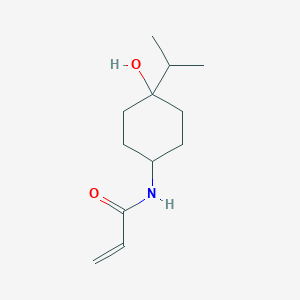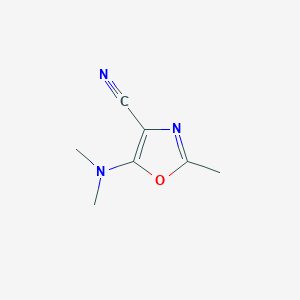
2-benzyl-N-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-N-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a benzyl group and a dichlorophenyl group, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-benzyl-N-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxamide typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with benzylamine in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2-benzyl-N-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group. Common reagents for these reactions include nucleophiles such as amines or thiols, which can replace one of the chlorine atoms.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-benzyl-N-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and antifungal properties.
Medicine: The compound is being investigated for its potential therapeutic applications. Preliminary studies suggest it may have anti-inflammatory and anticancer properties.
Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-benzyl-N-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial properties may be due to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer effects may result from the inhibition of enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
2-benzyl-N-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxamide can be compared with other similar compounds, such as:
- N-Benzyl-N’-(2,4-dichlorophenyl)-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine
- N 2-Benzyl-N 2-[(2,4-dichlorophenyl)sulfonyl]-N-3-pentanylglycinamide
- 2-{Benzyl[N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-cyclohexylbutanamide
These compounds share structural similarities, such as the presence of benzyl and dichlorophenyl groups the differences in their core structures (eg, thiazole vs triazine rings) result in distinct chemical properties and biological activities
Propiedades
IUPAC Name |
2-benzyl-N-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c18-12-6-7-14(13(19)9-12)21-17(22)15-10-23-16(20-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEMAEJORMHVPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine hydrochloride](/img/structure/B2885171.png)



![2-(benzylsulfanyl)-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide](/img/structure/B2885177.png)

![1-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2885180.png)
![7-methyl-N-(3-methylphenyl)-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2885181.png)
![2-(methylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B2885184.png)
![N-[[(3As,6aS)-2,3,3a,4,5,6-hexahydrocyclopenta[b]furan-6a-yl]methyl]-2-chloroacetamide](/img/structure/B2885185.png)
![3-(3-methoxyphenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2885186.png)
![N-(3,5-dimethylphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2885189.png)


